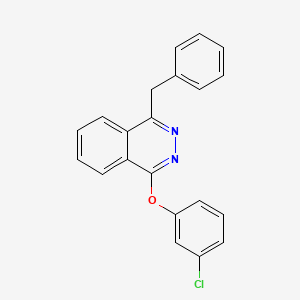

1-Benzyl-4-(3-chlorophenoxy)phthalazine

Description

1-Benzyl-4-(3-chlorophenoxy)phthalazine is a phthalazine derivative featuring a benzyl group at the 1-position and a 3-chlorophenoxy substituent at the 4-position. Phthalazines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The structural flexibility of phthalazines allows for extensive derivatization, enabling fine-tuning of physicochemical and pharmacological properties. The 3-chlorophenoxy group in this compound introduces electron-withdrawing effects and meta-substitution geometry, which may influence its binding affinity and metabolic stability compared to analogs with para-substituted or non-halogenated groups.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(3-chlorophenoxy)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O/c22-16-9-6-10-17(14-16)25-21-19-12-5-4-11-18(19)20(23-24-21)13-15-7-2-1-3-8-15/h1-12,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDSDOPPDHHDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-(3-chlorophenoxy)phthalazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the phthalazine core, which can be derived from phthalic anhydride and hydrazine.

Benzylation: The phthalazine core is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

Chlorophenoxy Substitution: The final step involves the substitution of a chlorophenoxy group onto the phthalazine core. This can be achieved using 3-chlorophenol and a suitable coupling agent like potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-(3-chlorophenoxy)phthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding phthalazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-4-(3-chlorophenoxy)phthalazine has been investigated for its potential as a therapeutic agent in several areas:

- Anticancer Activity : Research indicates that phthalazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways critical for cancer progression .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural similarity to other known antimicrobial agents suggests that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Anti-inflammatory Effects : Compounds related to this compound have been shown to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Biological Research Applications

This compound serves as a valuable tool in biological research, particularly in the study of receptor interactions and signaling pathways:

- TRPV1 Antagonism : The compound has been explored for its antagonistic effects on the TRPV1 receptor, which is implicated in pain and inflammatory responses. Compounds that target this receptor could lead to new pain management therapies .

- Protein Kinase Inhibition : As indicated by patent literature, phthalazine derivatives are being developed as inhibitors of specific protein kinases involved in various diseases, including cancer and metabolic disorders .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in preclinical models:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-chlorophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with DNA or proteins involved in cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 1-Position

The 1-position of phthalazine derivatives is commonly modified to alter electronic and steric properties:

- Benzyl vs. Benzoyl Groups: 1-Benzyl-4-(3-chlorophenoxy)phthalazine (benzyl group) exhibits reduced electron-withdrawing effects compared to 1-benzoyl-4-(4-methylphenyl)phthalazine (benzoyl group) . Example: The benzoyl derivative in demonstrated anticonvulsant activity, suggesting that electron-withdrawing groups at the 1-position may modulate neurological target interactions.

Substituent Effects at the 4-Position

The 4-position substituent critically impacts biological activity and solubility:

- 3-Chlorophenoxy vs. 4-Methylphenylsulfanyl: 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine () replaces the phenoxy group with a sulfanyl moiety. Sulfur’s polarizability and larger atomic radius may enhance binding to cysteine-rich enzyme active sites, as seen in antimicrobial and anti-inflammatory activities .

- Phenoxy vs. Sulfonic Acid Derivatives: Derivatives such as 4-(4-benzylphthalazin-1-ylamino)benzenesulfonic acid (, compound 10i) incorporate sulfonic acid groups, drastically improving water solubility but possibly limiting cell penetration due to increased polarity .

Positional Isomerism (Meta vs. Para Substitution)

- 3-Chlorophenoxy vs. 4-Benzyloxyphenoxy: 1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine () features para-substituted benzyloxy and methylphenyl groups. Meta-substitution in the target compound may reduce steric hindrance and alter π-π stacking interactions, influencing receptor binding .

Structural and Physicochemical Data

The table below summarizes key differences among phthalazine derivatives:

| Compound Name | 1-Position | 4-Position Substituent | Molecular Weight | Notable Properties/Bioactivities |

|---|---|---|---|---|

| This compound | Benzyl | 3-Chlorophenoxy | 375.83 | High lipophilicity, antimicrobial |

| 1-Benzoyl-4-(4-methylphenyl)phthalazine | Benzoyl | 4-Methylphenyl | 340.38 | Anticonvulsant, moderate solubility |

| 1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine | Benzyl | 4-Methylphenylsulfanyl | 342.46 | Antimicrobial, sulfur-mediated binding |

| 4-(4-Benzylphthalazin-1-ylamino)benzenesulfonic acid | Benzyl | Sulfonic acid derivative | ~450 (estimated) | High solubility, potential for injectables |

Biological Activity

1-Benzyl-4-(3-chlorophenoxy)phthalazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activities, mechanisms of action, and comparative analyses with related compounds.

The synthesis of this compound typically involves several key steps:

- Preparation of Phthalazine Core : Derived from phthalic anhydride and hydrazine.

- Benzylation : The core is benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

- Chlorophenoxy Substitution : The final step incorporates a chlorophenoxy group using 3-chlorophenol and a coupling agent such as potassium carbonate.

These steps yield a compound that can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Biological Activities

This compound has shown potential in several biological assays:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. Specifically, it has been linked to apoptosis induction in cancer cell lines such as HCT-116. The compound appears to interact with vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in HCT-116 cells | |

| Mechanism | Interaction with VEGFR2 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways associated with cancer progression.

- DNA Interaction : There is evidence suggesting that it may interact with DNA or proteins involved in cell proliferation and survival, leading to increased apoptosis in cancer cells .

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct properties due to the presence of the chlorophenoxy group. For instance:

- 1-Benzylphthalazine lacks the chlorophenoxy group, resulting in different biological activities.

- 4-(3-Chlorophenoxy)phthalazine shares structural similarities but may differ in potency and mechanism due to variations in substituents.

Table 2: Comparison with Similar Compounds

| Compound | Key Differences | Potential Impact on Activity |

|---|---|---|

| 1-Benzylphthalazine | No chlorophenoxy group | Likely reduced biological activity |

| 4-(3-Chlorophenoxy)phthalazine | Similar structure but different substituents | Varying effects on enzyme inhibition |

Case Studies

Recent studies have focused on the cytotoxic effects of phthalazine derivatives, including this compound. For example, one study evaluated its effects on HCT-116 cells, demonstrating significant cytotoxicity with an IC50 value indicating potent activity against these cancer cells .

Additionally, investigations into its interaction with TGFβ signaling pathways have revealed that phthalazine derivatives can modulate these critical pathways, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4-(3-chlorophenoxy)phthalazine, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, phthalazine derivatives are often functionalized at the 4-position using halogenated intermediates. A general procedure (adapted from triazine-based syntheses) includes:

Reacting 1-chlorophthalazine with 3-chlorophenol under basic conditions (e.g., K₂CO₃) to form 4-(3-chlorophenoxy)phthalazine.

Introducing the benzyl group via alkylation using benzyl bromide in the presence of a phase-transfer catalyst.

Yield optimization can be achieved by adjusting reaction temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry (1:1.2 molar ratio of phthalazine to benzyl bromide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by HPLC (C18 column, acetonitrile/water mobile phase) are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to identify benzyl (δ 4.8–5.2 ppm for CH₂) and aromatic protons (δ 6.5–8.0 ppm).

- X-ray crystallography : Resolve the crystal structure to confirm dihedral angles between the benzyl group, phthalazine core, and 3-chlorophenoxy substituent. Hydrogen bonding (C–H⋯O/N) and π-π stacking interactions stabilize the lattice, as seen in related phthalazine derivatives .

- Mass spectrometry (HRMS) : Use ESI+ or EI modes to verify molecular ion peaks (expected m/z ~365.08 for C₂₁H₁₆ClN₂O).

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for similar compounds).

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Hygroscopicity : Monitor via dynamic vapor sorption (DVS) to determine moisture uptake thresholds.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the 3-chlorophenoxy group may act as an electron-withdrawing moiety, directing reactions to the phthalazine core.

- Molecular dynamics (MD) simulations : Model interactions with solvents or catalysts (e.g., Pd for cross-coupling) using software like COMSOL or Gaussian. AI-driven platforms (e.g., automated parameter optimization) can enhance predictive accuracy .

Q. How can contradictory data on the biological activity of phthalazine derivatives be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental design:

Dose-response reevaluation : Use factorial design (e.g., 2³ factorial matrix) to test concentration, pH, and temperature effects .

Theoretical alignment : Link results to established mechanisms (e.g., kinase inhibition or receptor binding) using QSAR models. Reconcile outliers by revisiting assay conditions (e.g., cell line specificity or solvent interference) .

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?

- Methodological Answer :

- Chiral chromatography : Use amylose- or cellulose-based chiral stationary phases (CSPs) with heptane/ethanol modifiers.

- Crystallization screening : Employ high-throughput platforms (e.g., Crystal16®) to identify polymorphs. Solvent-antisolvent diffusion (e.g., ethanol/water) often induces distinct crystal habits .

Methodological Framework for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.